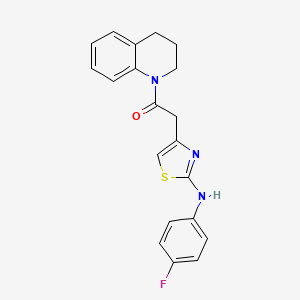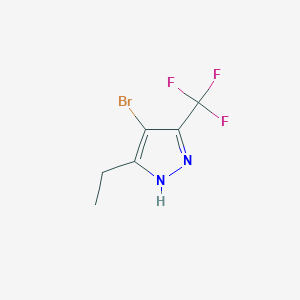
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole, otherwise known as 4-BE-3-TFMP, is an organic compound that is widely used in scientific research. Its unique properties make it a valuable tool for scientists in a variety of fields, from organic chemistry to pharmacology.
科学研究应用
4-BE-3-TFMP is a useful tool for scientists in a variety of fields. In organic chemistry, it has been used in the synthesis of a variety of compounds, including heterocyclic compounds, and can be used to study the reactivity of different functional groups. In pharmacology, it has been used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it has been used to study the structure and function of enzymes and other proteins.
作用机制
The mechanism of action of 4-BE-3-TFMP is not yet fully understood. However, it is thought to bind to a variety of proteins and receptors in the body, which can then lead to a range of biochemical and physiological effects. It is believed to interfere with the activity of enzymes, which can then lead to changes in the activity of other proteins and receptors, leading to a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BE-3-TFMP are not yet fully understood. However, it has been shown to have a range of effects on enzymes, proteins, and receptors in the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to bind to a variety of receptors, leading to changes in the activity of these receptors and the proteins they interact with.
实验室实验的优点和局限性
4-BE-3-TFMP has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low toxicity, which makes it a safe and effective tool for researchers. Additionally, it has a low solubility in water, which makes it easy to handle and store. However, it has a relatively low binding affinity for proteins and receptors, which can limit its effectiveness in certain experiments.
未来方向
The future of 4-BE-3-TFMP is promising, as researchers continue to explore its potential in a variety of fields. In organic chemistry, it could be used to synthesize a wider range of compounds, as well as to study the reactivity of different functional groups. In pharmacology, it could be used to study the binding of drugs to their respective receptors, as well as to study the effects of drugs on the body. In biochemistry, it could be used to study the structure and function of enzymes and other proteins. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects.
合成方法
4-BE-3-TFMP is synthesized using a three-step synthesis process. The first step involves the reaction of a bromoalkane with a trifluoromethylbenzene derivative in the presence of a Lewis acid catalyst. This reaction produces an intermediate product, which is then reacted with an alkyl halide in the presence of a base to form the desired compound. The final step involves the dehydration of the intermediate product to form the desired 4-BE-3-TFMP.
属性
IUPAC Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJLIKODABCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)
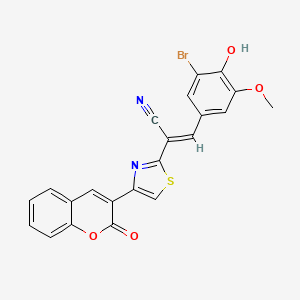

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)
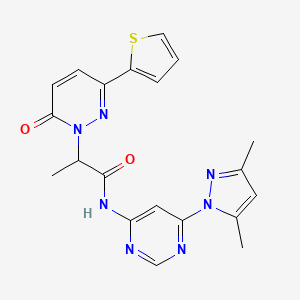
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)
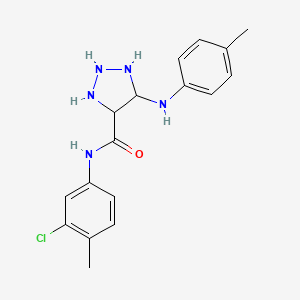
![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)
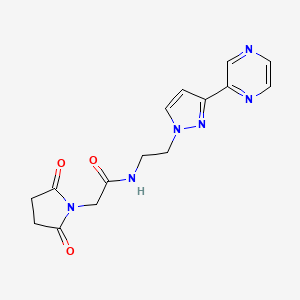
![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)
